molecular formula C13H12ClNO3 B12994880 1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B12994880
M. Wt: 265.69 g/mol
InChI Key: KRJBPXSEWQWTHG-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that features a chlorobenzoyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with a suitable tetrahydropyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to the presence of both the chlorobenzoyl group and the tetrahydropyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

1-(2-chlorobenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C13H12ClNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,4-6H,3,7-8H2,(H,17,18)

InChI Key

KRJBPXSEWQWTHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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